molecular formula C8H15NO2 B1266362 Ethyl 2-(pyrrolidin-1-yl)acetate CAS No. 22041-19-6

Ethyl 2-(pyrrolidin-1-yl)acetate

Cat. No.: B1266362
CAS No.: 22041-19-6
M. Wt: 157.21 g/mol
InChI Key: IIIBKVMTKMLDFJ-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-1-yl)acetate is an organic compound that features a pyrrolidine ring attached to an ethyl acetate moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical properties to the molecule, making it a versatile scaffold in drug discovery and other scientific research.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(pyrrolidin-1-yl)acetate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. The interaction between this compound and these enzymes can lead to the formation of pyrrolidine derivatives, which may further participate in various biochemical pathways . Additionally, this compound may interact with transport proteins, facilitating its movement across cellular membranes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, this compound can alter gene expression and cellular metabolism . For example, it may enhance or inhibit the production of specific proteins, thereby affecting cell function and behavior. Furthermore, this compound can impact cellular energy metabolism by interacting with enzymes involved in glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to various physiological effects. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced cognitive function or improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound include oxidation, reduction, and hydrolysis reactions . These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Alternatively, it may be targeted to the nucleus, where it can modulate gene expression and cellular signaling pathways . The subcellular localization of this compound is a critical factor in determining its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate typically involves the reaction of pyrrolidine with ethyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Pyrrolidine+Ethyl chloroacetateEthyl 2-(pyrrolidin-1-yl)acetate+HCl\text{Pyrrolidine} + \text{Ethyl chloroacetate} \rightarrow \text{this compound} + \text{HCl} Pyrrolidine+Ethyl chloroacetate→Ethyl 2-(pyrrolidin-1-yl)acetate+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(pyrrolidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl acetate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

ethyl 2-pyrrolidin-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIBKVMTKMLDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176515
Record name 1-Pyrrolidineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22041-19-6
Record name 1-Pyrrolidineacetic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22041-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice bath-cooled solution of 213.4 g (3 mol) of pyrrolidine in 450 mL of tetrahydrofuran was added dropwise over about 2 hours 250.5 g (1.5 mol) of ethyl bromoacetate, maintaining the temperature below 30° C. To this solution was added 150 mL of toluene to precipitate pyrrolidinium bromide, which was separated by filtration. The filtrate was evaporated under vacuum to provide a residue of about 241 g of ethyl 1-pyrrolinidineacetate.
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Synthesis routes and methods II

Procedure details

To a solution of pyrrolidine (1.2 g, 16.3 mmol, 1.0 eq) in DMF were added K2CO3 (5.63 g, 40.7 mmol, 2.5 eq.) and ethyl 2-bromoacetate (1.73 g, 24.4 mmol, 1.5 eq.). The mixture was stirred at RT for 16 h and quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 80% yield (2 g). LC-MS (ESI): Calculated mass: 157.2; Observed mass 158.1 [M+H]+ (rt: 0.2 min).
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